Cas no 1260889-33-5 (1-isobutyl-1H-indazole-6-carboxylic acid)

1-isobutyl-1H-indazole-6-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1H-Indazole-6-carboxylic acid, 1-(2-methylpropyl)-
- 1-isobutyl-1H-indazole-6-carboxylic acid
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- インチ: 1S/C12H14N2O2/c1-8(2)7-14-11-5-9(12(15)16)3-4-10(11)6-13-14/h3-6,8H,7H2,1-2H3,(H,15,16)
- InChIKey: LWGZKGPNECKASH-UHFFFAOYSA-N
- SMILES: N1(CC(C)C)C2=C(C=CC(C(O)=O)=C2)C=N1
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3(Predicted)
- Boiling Point: 395.0±15.0 °C(Predicted)
- 酸度系数(pKa): 4.08±0.30(Predicted)
1-isobutyl-1H-indazole-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-1518-10g |
1-isobutyl-1H-indazole-6-carboxylic acid |
1260889-33-5 | 95%+ | 10g |
$2220.0 | 2023-09-07 | |
Life Chemicals | F1907-1518-1g |
1-isobutyl-1H-indazole-6-carboxylic acid |
1260889-33-5 | 95%+ | 1g |
$480.0 | 2023-09-07 | |
Life Chemicals | F1907-1518-0.25g |
1-isobutyl-1H-indazole-6-carboxylic acid |
1260889-33-5 | 95%+ | 0.25g |
$433.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2010565-5g |
1-Isobutyl-1H-indazole-6-carboxylic acid |
1260889-33-5 | 98% | 5g |
¥5454.00 | 2024-08-09 | |
Life Chemicals | F1907-1518-2.5g |
1-isobutyl-1H-indazole-6-carboxylic acid |
1260889-33-5 | 95%+ | 2.5g |
$1049.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2010565-1g |
1-Isobutyl-1H-indazole-6-carboxylic acid |
1260889-33-5 | 98% | 1g |
¥1336.00 | 2024-08-09 | |
TRC | I154796-100mg |
1-Isobutyl-1h-indazole-6-carboxylic Acid |
1260889-33-5 | 100mg |
$ 95.00 | 2022-06-04 | ||
TRC | I154796-500mg |
1-Isobutyl-1h-indazole-6-carboxylic Acid |
1260889-33-5 | 500mg |
$ 365.00 | 2022-06-04 | ||
TRC | I154796-1g |
1-Isobutyl-1h-indazole-6-carboxylic Acid |
1260889-33-5 | 1g |
$ 570.00 | 2022-06-04 | ||
Life Chemicals | F1907-1518-0.5g |
1-isobutyl-1H-indazole-6-carboxylic acid |
1260889-33-5 | 95%+ | 0.5g |
$456.0 | 2023-09-07 |
1-isobutyl-1H-indazole-6-carboxylic acid 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
1-isobutyl-1H-indazole-6-carboxylic acidに関する追加情報
1-Isobutyl-1H-Indazole-6-Carboxylic Acid: An Overview of a Promising Compound (CAS No. 1260889-33-5)
1-Isobutyl-1H-indazole-6-carboxylic acid (CAS No. 1260889-33-5) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of indazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The indazole scaffold is a key structural element in many bioactive molecules, and the introduction of an isobutyl group at the 1-position and a carboxylic acid moiety at the 6-position imparts unique chemical and biological characteristics to this compound. These modifications can influence the compound's solubility, stability, and pharmacokinetic properties, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of 1-isobutyl-1H-indazole-6-carboxylic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory effects, 1-isobutyl-1H-indazole-6-carboxylic acid has also been investigated for its antiviral properties. A study published in the Antiviral Research journal demonstrated that this compound can effectively inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves interference with viral entry and replication processes, making it a valuable lead compound for antiviral drug discovery.
The anticancer potential of 1-isobutyl-1H-indazole-6-carboxylic acid has also been explored. Research conducted at the National Cancer Institute found that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism behind this activity is thought to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells.
Beyond its therapeutic applications, 1-isobutyl-1H-indazole-6-carboxylic acid has also been studied for its use as a building block in organic synthesis. Its unique structure allows it to serve as a versatile intermediate in the synthesis of more complex molecules with diverse biological activities. For example, chemists at the University of California have used this compound as a starting material to synthesize novel indazole derivatives with enhanced pharmacological properties.
The synthesis of 1-isobutyl-1H-indazole-6-carboxylic acid typically involves multi-step processes that include the formation of the indazole core followed by functional group modifications. One common synthetic route involves the reaction of 2-bromoacetophenone with hydrazine to form 2-acetylindazole, which is then subjected to further transformations to introduce the isobutyl group and carboxylic acid moiety. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for both research and industrial applications.
In conclusion, 1-isobutyl-1H-indazole-6-carboxylic acid (CAS No. 1260889-33-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its diverse biological activities and synthetic versatility make it an important molecule for further investigation and development. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding of disease biology and developing new therapeutic strategies.
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